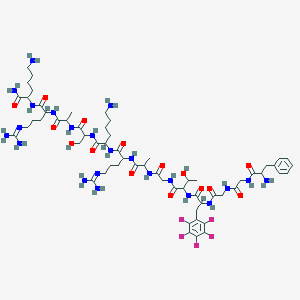
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Métodos De Preparación
The synthesis of 1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol typically involves several steps, including the introduction of the benzyloxy, fluoro, and methoxy groups onto the phenyl ring, followed by the attachment of the ethanol moiety. One common synthetic route involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group can be added using a methylating agent like dimethyl sulfate or methyl iodide.
Ethanol Attachment: The final step involves the reaction of the substituted phenyl compound with an appropriate ethanol derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy, fluoro, and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The benzyloxy group can be cleaved under acidic or basic conditions to yield the corresponding phenol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The benzyloxy, fluoro, and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(3-(Benzyloxy)-2-fluorophenyl)ethanol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(3-(Benzyloxy)-6-methoxyphenyl)ethanol: Lacks the fluorine atom, which may influence its binding affinity and specificity.
1-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)propanol: Contains a propanol moiety instead of ethanol, which may alter its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17FO3 |
|---|---|
Peso molecular |
276.30 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H17FO3/c1-11(18)15-13(19-2)8-9-14(16(15)17)20-10-12-6-4-3-5-7-12/h3-9,11,18H,10H2,1-2H3 |
Clave InChI |
VDIAEZXXYSIJDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[6-(3-Hydroxyoct-1-en-1-yl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B13388873.png)
![4-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13388880.png)
![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B13388885.png)
![2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13388887.png)

![(1R,2R)-1-N,2-N-bis[[2-bis(2,6-dimethylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13388905.png)

![benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B13388911.png)



![1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate](/img/structure/B13388933.png)
![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
